molecular formula C27H38N4O6 B1666520 azumamide E CAS No. 585535-37-1

azumamide E

Cat. No. B1666520
M. Wt: 514.6 g/mol
InChI Key: DMXROUYLQHFRCS-GIORXHJXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azumamide E is a carboxylic acid containing natural histone deacetylase (HDAC) inhibitor. It is a cyclotetrapeptide isolated from the sponge Mycale izuensis.

Scientific Research Applications

1. HDAC Inhibition and Antitumor Activity Azumamide E, a cyclotetrapeptide from Mycale izuensis, is a potent natural histone deacetylase (HDAC) inhibitor. It demonstrates significant isoform selectivity on HDAC class subtypes, offering a framework for designing new HDAC inhibitors for antitumor therapy (Maulucci et al., 2007).

2. Antiangiogenic Activity Using Stem Cells Azumamide E showed strong inhibition of in vitro angiogenesis from mouse induced pluripotent stem (iPS) cells, suggesting potential for use in stem cell chemical biology (Nakao et al., 2008).

3. Histone Deacetylase Inhibitory Profiling The complete synthesis and HDAC inhibitory profiling of azumamides A-E have been conducted, revealing differences in their relative potencies. Azumamides C and E are particularly potent inhibitors of HDAC10 and HDAC11 (Villadsen et al., 2013).

4. Total Synthesis and Biological Activity Studies The total synthesis of azumamide E has been achieved, along with the synthesis of an azumamide E-SAA analogue. These compounds have been studied for their NMR characteristics and biological activities (Chandrasekhar et al., 2009).

5. Structure-Activity Relationship in HDAC Inhibition A review of azumamides A-E focuses on their role as HDAC inhibitors. It details their unique structural features and the relationship between structure and activity, providing insights into the development of cyclic peptide HDAC inhibitors (Jo et al., 2022).

properties

CAS RN

585535-37-1

Product Name

azumamide E

Molecular Formula

C27H38N4O6

Molecular Weight

514.6 g/mol

IUPAC Name

(Z)-6-[(2R,5R,8R,11R,12S)-8-benzyl-5,12-dimethyl-3,6,9,13-tetraoxo-2-propan-2-yl-1,4,7,10-tetrazacyclotridec-11-yl]hex-4-enoic acid

InChI

InChI=1S/C27H38N4O6/c1-16(2)23-27(37)28-18(4)25(35)30-21(15-19-11-7-5-8-12-19)26(36)29-20(17(3)24(34)31-23)13-9-6-10-14-22(32)33/h5-9,11-12,16-18,20-21,23H,10,13-15H2,1-4H3,(H,28,37)(H,29,36)(H,30,35)(H,31,34)(H,32,33)/b9-6-/t17-,18+,20+,21+,23+/m0/s1

InChI Key

DMXROUYLQHFRCS-GIORXHJXSA-N

Isomeric SMILES

C[C@H]1[C@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C(C)C)C)CC2=CC=CC=C2)C/C=C\CCC(=O)O

SMILES

CC1C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C)CC2=CC=CC=C2)CC=CCCC(=O)O

Canonical SMILES

CC1C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C)CC2=CC=CC=C2)CC=CCCC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(Z)-6-((2R,5R,8R,11R,12S)-8-benzyl-2-isopropyl-5,12-dimethyl-3,6,9,13-tetraoxo-1,4,7,10-tetraazacyclotridecan-11-yl)hex-4-enoic acid
azumamide E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
azumamide E
Reactant of Route 2
azumamide E
Reactant of Route 3
azumamide E
Reactant of Route 4
azumamide E
Reactant of Route 5
azumamide E
Reactant of Route 6
azumamide E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.